molecular formula C13H19NO2S B2724220 N-cyclopentyl-3,4-dimethylbenzenesulfonamide CAS No. 560995-70-2

N-cyclopentyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2724220
CAS No.: 560995-70-2
M. Wt: 253.36
InChI Key: XDTGQZFNVJFFDI-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclopentyl group at the nitrogen atom and methyl groups at the 3- and 4-positions of the aromatic ring. Sulfonamides are widely studied for their pharmacological properties, including antibacterial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-cyclopentyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10-7-8-13(9-11(10)2)17(15,16)14-12-5-3-4-6-12/h7-9,12,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGQZFNVJFFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclopentylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopentyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of N-cyclopentyl-3,4-dimethylbenzenesulfonamide, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents (R1, R2, R3) Molecular Formula Melting Point (°C) Key Properties/Data Sources
This compound R1 = Cyclopentyl; R2/R3 = 3,4-CH3 Not explicitly reported Not reported Inferred from analogs
N-(3,4-Dimethylphenyl)-N,4-dimethylbenzenesulfonamide R1 = 3,4-Dimethylphenyl; R2 = CH3 C16H19NO2S Not reported CAS: 408508-82-7; 97% purity
N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide R1 = Benzyl-indole C22H21N2O2S 99–101 ¹H/¹³C NMR, IR, MS (ESI) data
N-(6-Chloro-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide R1 = Chloro-methyl-indole C18H18ClN2O2S 128–129 58% yield; NMR, IR, MS data
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide R1 = 4-Hydroxyphenyl; R2 = CH3 C14H15NO3S Not reported Market analysis (CAS: 124772-05-0)

Key Observations :

  • Substituent Effects on Melting Points : Indole-containing derivatives (e.g., 3aa, 3qa) exhibit higher melting points (99–173°C) compared to simpler aryl-substituted analogs, likely due to increased molecular rigidity and intermolecular interactions .
  • Synthetic Yields : Chloro- and bromo-substituted indole derivatives (e.g., 3qa, 3ra) show moderate yields (50–58%), reflecting challenges in introducing halogens during synthesis .
  • Purity and Commercial Availability : N-(3,4-Dimethylphenyl)-N,4-dimethylbenzenesulfonamide is available at 97% purity, underscoring its utility as a reference compound in pharmacological studies .
Antibacterial and Anti-Enzymatic Activities

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives (e.g., 5a-m) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values correlating with alkyl/aralkyl chain length .

Anticancer Potential

The cyclopentyl group in this compound could modulate steric effects, influencing target binding affinity compared to oxazole or indole derivatives.

Biological Activity

N-cyclopentyl-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a cyclopentyl group. This configuration is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in these targets, leading to inhibition or modulation of their activity. The unique steric and electronic environment provided by the cyclopentyl and dimethyl groups enhances the compound's binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : It has been explored for its anti-inflammatory properties, particularly in models of chronic inflammation where it may modulate cytokine production .
  • Enzyme Inhibition : Investigations have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Comparative Studies

This compound can be compared with similar compounds to understand its unique properties better. Below is a summary table comparing this compound with related sulfonamides.

Compound NameStructural FeaturesBiological Activity
N-cyclohexyl-3,4-dimethylbenzenesulfonamideCyclohexyl groupModerate antimicrobial activity
N-cyclooctyl-3,4-dimethylbenzenesulfonamideCyclooctyl groupEnhanced enzyme inhibition
This compound Cyclopentyl groupStrong antimicrobial and anti-inflammatory effects

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .
  • Enzyme Inhibition Analysis : A recent study evaluated the compound's inhibitory effects on CYP17 enzymes involved in steroidogenesis. Results indicated that it effectively reduced androgen synthesis, which could be beneficial for hormone-dependent cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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